molecular formula C13H9FO2 B6372946 2-Fluoro-4-(2-formylphenyl)phenol, 95% CAS No. 1261988-07-1

2-Fluoro-4-(2-formylphenyl)phenol, 95%

Cat. No. B6372946
CAS RN: 1261988-07-1
M. Wt: 216.21 g/mol
InChI Key: YONYYWSTSGNZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-formylphenyl)phenol, 95% (2F4FPP-95%) is a chemical compound which is widely used in scientific research and in the laboratory for a variety of purposes. It is an important intermediate in the synthesis of many compounds, as well as being used as a reagent for various reactions. This article will provide an overview of 2F4FPP-95%, its synthesis method, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its future directions.

Scientific Research Applications

2F4FPP-95% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of pharmaceuticals and other compounds, as well as for the synthesis of organometallic compounds. It is also used as a catalyst in organic reactions and as a reagent for the synthesis of organic compounds. In addition, it is used in the synthesis of fluorescent dyes, as well as in the synthesis of fluorescent proteins.

Mechanism of Action

2F4FPP-95% acts as a proton donor, which means that it can donate protons to other molecules. This is important in the synthesis of many compounds, as it allows for the formation of new bonds. In addition, it can act as a nucleophile, which means that it can react with other molecules to form new bonds. This is important in the synthesis of many compounds, as it allows for the formation of new bonds.
Biochemical and Physiological Effects
2F4FPP-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which means that it can protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory activity, which means that it can reduce inflammation in the body. In addition, it has been shown to have antifungal activity, which means that it can inhibit the growth of fungi.

Advantages and Limitations for Lab Experiments

2F4FPP-95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive reagent, which means that it is cost-effective to use. In addition, it is relatively stable and can be stored for long periods of time without degradation. One of the main limitations is that it is a relatively toxic compound, which means that it should be handled with caution.

Future Directions

There are a number of potential future directions for 2F4FPP-95% research. One of the most promising areas of research is in the development of new synthesis methods. This could lead to the development of more efficient and cost-effective methods for synthesizing 2F4FPP-95%. In addition, further research into the biochemical and physiological effects of 2F4FPP-95% could lead to the development of new therapeutic applications. Finally, research into the mechanism of action of 2F4FPP-95% could lead to the development of new compounds with similar properties.

Synthesis Methods

2F4FPP-95% is synthesized by a two-step process. The first step involves the reaction of 2-fluorobenzoic acid with 2-formylphenol in the presence of anhydrous sodium acetate and acetic acid. The second step involves the reaction of the product of the first step with hydrochloric acid. The reaction conditions are carefully controlled to ensure that the desired product is formed. The resulting product is then purified by recrystallization and the purity is determined by HPLC.

properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONYYWSTSGNZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684109
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-07-1
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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